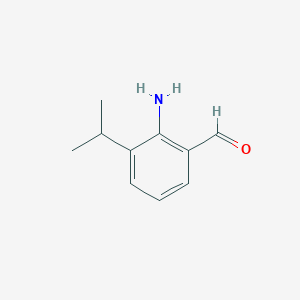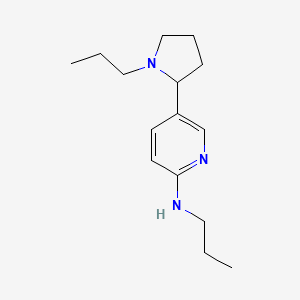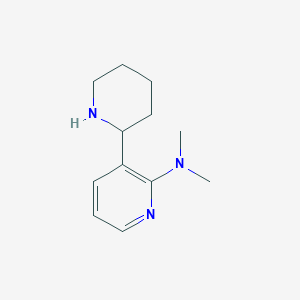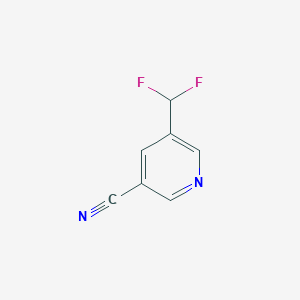
5-(Difluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H4F2N2. It is a derivative of nicotinonitrile, where a difluoromethyl group is attached to the fifth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)nicotinonitrile can be achieved through various methods. One common approach involves the three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields. Another method involves the condensation of α,β-unsaturated ketones with malononitrile in the presence of ammonium acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of nicotinonitrile derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
5-(Difluoromethyl)nicotinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Difluoromethyl)nicotinonitrile include other nicotinonitrile derivatives such as:
- 4-(Thiophen-2-yl)nicotinonitrile
- Nicotinonitrile 1,2,3-triazole derivatives
- Nicotinic acid derivatives
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity compared to other nicotinonitrile derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C7H4F2N2 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
5-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F2N2/c8-7(9)6-1-5(2-10)3-11-4-6/h1,3-4,7H |
InChI Key |
RPNAVUNIAMXURQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


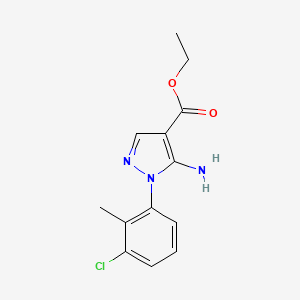
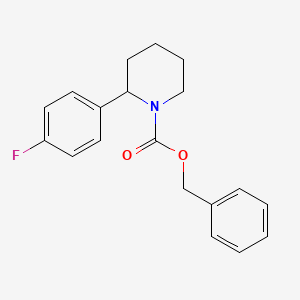
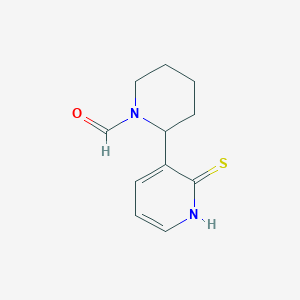
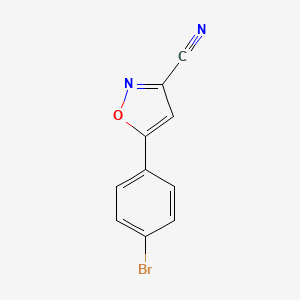
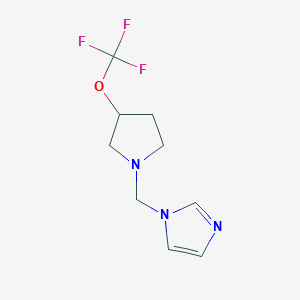

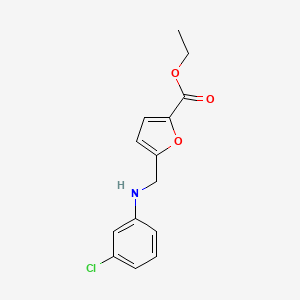
![3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809856.png)
